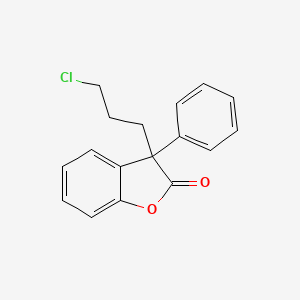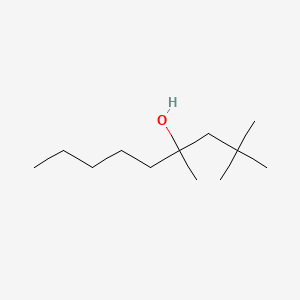![molecular formula C11H17ClO2 B14724025 (2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid CAS No. 6283-85-8](/img/structure/B14724025.png)
(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-7,7-dimethylbicyclo[221]hept-1-yl)acetic acid is a bicyclic compound with a unique structure that includes a chlorine atom and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid typically involves the chlorination of 7,7-dimethylbicyclo[2.2.1]heptane followed by carboxylation. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The subsequent carboxylation can be performed using carbon dioxide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or alkoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or sodium alkoxide under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure can be utilized to develop drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes and applications.
Mecanismo De Acción
The mechanism of action of (2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid involves its interaction with molecular targets through its functional groups. The chlorine atom and carboxylic acid group can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved may include nucleophilic substitution, electrophilic addition, and redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-7,7-dimethylbicyclo[2.2.1]heptane: Similar structure but lacks the carboxylic acid group.
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane: Contains a ketone group instead of a chlorine atom.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure.
Uniqueness
(2-Chloro-7,7-dimethylbicyclo[221]hept-1-yl)acetic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group in its bicyclic structure
Propiedades
Número CAS |
6283-85-8 |
|---|---|
Fórmula molecular |
C11H17ClO2 |
Peso molecular |
216.70 g/mol |
Nombre IUPAC |
2-(2-chloro-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C11H17ClO2/c1-10(2)7-3-4-11(10,6-9(13)14)8(12)5-7/h7-8H,3-6H2,1-2H3,(H,13,14) |
Clave InChI |
OXJNTOQBZAXOPC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)Cl)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


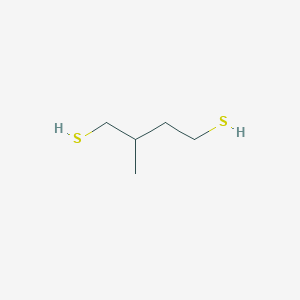
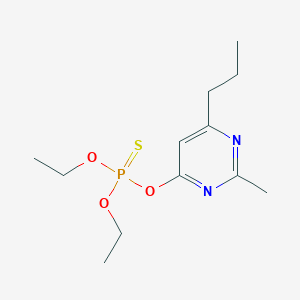
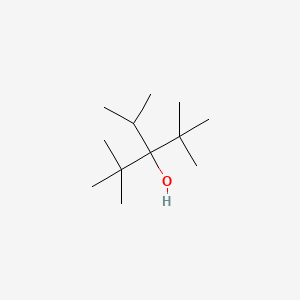
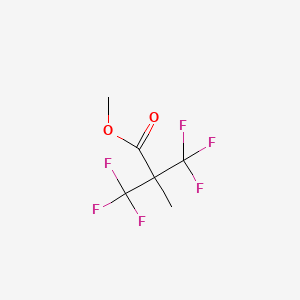

![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
